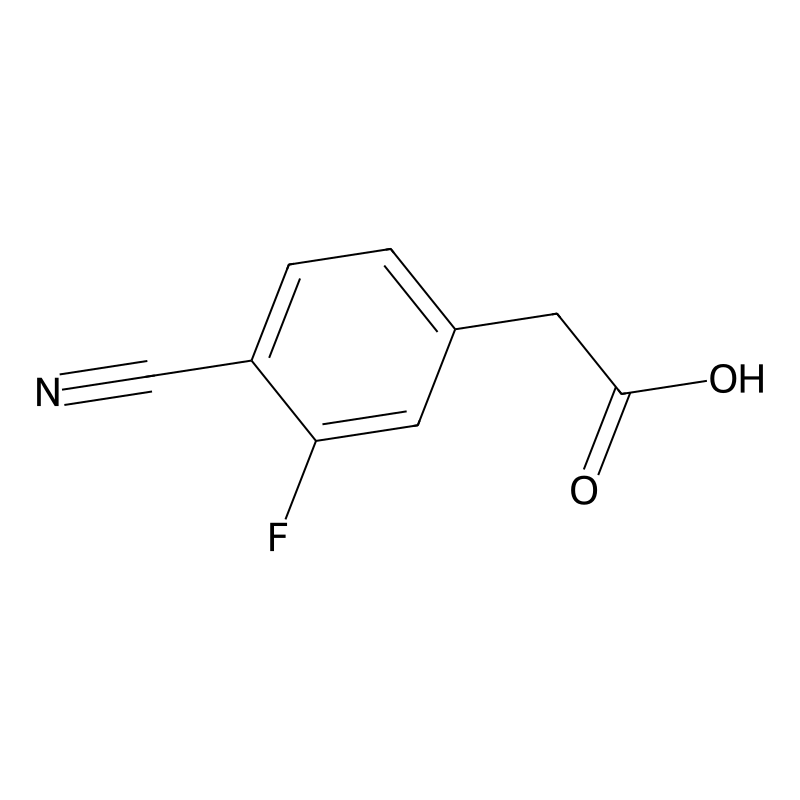

2-(4-Cyano-3-fluorophenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(4-Cyano-3-fluorophenyl)acetic acid is a chemical compound with the molecular formula and a molecular weight of approximately 179.15 g/mol. It is characterized by the presence of a cyano group (-C≡N) and a fluorine atom attached to a phenyl ring, which contributes to its unique properties. The compound is solid at room temperature and is known for its potential applications in pharmaceuticals and chemical research .

There is no documented information on the mechanism of action of 2-(4-Cyano-3-fluorophenyl)acetic acid. Without specific research on its biological activity, it is impossible to determine its potential role in biological systems or interaction with other compounds.

Chemical Properties

-(4-Cyano-3-fluorophenyl)acetic acid is an organic molecule with the chemical formula C₉H₆FNO₂. It is classified as an aromatic carboxylic acid due to the presence of a benzene ring (aromatic) and a carboxylic acid group (COOH).

- CAS number: 1097871-99-2 SRC: [American Chemical Society (CAS): ]

- Molecular weight: 179.15 g/mol SRC: [National Institutes of Health (NIH): ]

Potential Applications in Research

- Medchem (Medicinal Chemistry): The cyano and fluorine groups are functional groups commonly used in medicinal chemistry to modulate the properties of drug molecules. SRC: [Royal Society of Chemistry: ] Research may explore if this molecule has any biological activity or potential as a starting material for drug development.

- Organic Synthesis: The carboxylic acid group is a reactive functionality that can be used in various organic reactions. Researchers might use 2-(4-Cyano-3-fluorophenyl)acetic acid as a building block for the synthesis of more complex molecules. SRC: [LibreTexts]

- Esterification: It can react with alcohols to form esters in the presence of acid catalysts.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of corresponding aromatic compounds.

- Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

The biological activity of 2-(4-Cyano-3-fluorophenyl)acetic acid has been explored in various studies. It exhibits significant potential as an anti-inflammatory agent and has been investigated for its effects on pain management. Additionally, the compound shows promise in modulating certain biological pathways due to the presence of the cyano and fluorine groups, which can enhance its interaction with biological targets .

Several methods have been developed for synthesizing 2-(4-Cyano-3-fluorophenyl)acetic acid:

- Nitration followed by Reduction: Starting from 4-fluorobenzoic acid, nitration can introduce a cyano group, which is then reduced to yield the desired product.

- Direct Fluorination: Fluorination of appropriate precursors can directly introduce the fluorine atom into the phenyl ring.

- Reactions with Acetic Acid Derivatives: The compound can also be synthesized through reactions involving acetic acid derivatives and cyano-substituted phenols.

These methods provide flexibility in terms of starting materials and conditions, facilitating its production for research or industrial purposes .

2-(4-Cyano-3-fluorophenyl)acetic acid has several applications, particularly in the fields of medicinal chemistry and materials science:

- Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for drug development.

- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules.

- Research Tool: The compound is utilized in various chemical research applications due to its reactive functional groups.

Studies have indicated that 2-(4-Cyano-3-fluorophenyl)acetic acid interacts with specific biological targets, potentially influencing pathways related to inflammation and pain perception. Its ability to penetrate biological membranes suggests it could serve as a lead compound for developing new therapeutic agents targeting similar pathways .

Several compounds share structural similarities with 2-(4-Cyano-3-fluorophenyl)acetic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid | 5001-96-7 | 0.78 |

| 2-(2,3-Difluorophenyl)acetic acid | 145689-41-4 | 0.78 |

| 2,4,6-Trifluorophenylacetic acid | 209991-63-9 | 0.78 |

These compounds exhibit variations in their fluorine substitution patterns or additional functional groups, which may influence their chemical reactivity and biological activity compared to 2-(4-Cyano-3-fluorophenyl)acetic acid. The unique combination of cyano and fluorine functionalities in this compound distinguishes it from others, potentially enhancing its pharmacological profile .

The discovery of 2-(4-cyano-3-fluorophenyl)acetic acid emerged indirectly from advancements in fluorinated phenylacetic acid synthesis during the early 21st century. While no explicit documentation of its initial isolation exists, its structural analogs, such as 2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid, were first synthesized in 2020 through iodination and palladium-catalyzed cyanation. The inclusion of both cyano and fluoro substituents on the phenyl ring reflects a deliberate strategy to enhance electronic properties for drug intermediate applications. Early development focused on optimizing substituent positions to balance reactivity and stability, with the 4-cyano-3-fluoro configuration proving advantageous for further functionalization.

Evolution of Synthetic Methodologies

Synthetic routes to 2-(4-cyano-3-fluorophenyl)acetic acid have evolved from classical halogenation-carboxylation sequences to modern transition metal-catalyzed processes. A foundational approach involves the deprotonation of 2-fluoro-4-methylbenzonitrile using lithium diisopropylamide, followed by carboxylation with carbon dioxide to yield the acetic acid derivative. This method, reported in 2016, achieved a 4.5 g yield under cryogenic conditions (-78°C) but faced scalability challenges due to stringent temperature requirements.

In contrast, a 2020 patent demonstrated a four-step synthesis starting from a brominated precursor, employing N-iodosuccinimide for iodination, zinc cyanide for cyanation, and lithium hydroxide for hydrolysis. This route emphasized operational simplicity, with yields exceeding 87% at each step and purity levels above 99%. Key innovations included the use of tetratriphenylphosphine palladium to facilitate cyanation and tetrahydrofuran as a solvent for selective hydrolysis.

Table 1: Comparative Analysis of Synthetic Methods

Position within Fluorinated Phenylacetic Acid Research

Fluorinated phenylacetic acids occupy a niche in medicinal chemistry as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The 4-cyano-3-fluoro substitution pattern in 2-(4-cyano-3-fluorophenyl)acetic acid enhances electron-withdrawing effects, facilitating nucleophilic aromatic substitutions in downstream derivatization. This structural motif aligns with trends in protease inhibitor design, where fluorine’s electronegativity improves target binding affinity. Notably, enzymatic studies have revealed that fluorinase enzymes, which catalyze C-F bond formation in natural products, struggle with aromatic substrates, underscoring the reliance on chemical synthesis for such compounds.

Historical Significance in Organofluorine Chemistry

The synthesis of 2-(4-cyano-3-fluorophenyl)acetic acid exemplifies the broader challenges and innovations in organofluorine chemistry. Early fluorination methods relied on hazardous reagents like HF or SF₄, but the advent of transition metal catalysis enabled safer, more selective approaches. The compound’s successful preparation via palladium-mediated cyanation mirrors advancements in cross-coupling reactions, which revolutionized access to complex fluorinated aromatics. Furthermore, its synthesis contrasts with enzymatic fluorination strategies, which, while eco-friendly, remain limited to aliphatic substrates. This duality highlights the complementary roles of chemical and biological methods in advancing fluorine chemistry.

Classical Synthetic Routes

Carbonylation of Substituted Benzyl Chlorides

The carbonylation of 4-fluoro-3-chloromethyl-benzonitrile represents a foundational method. Cobalt catalysts, notably Co$$2$$(CO)$$8$$, facilitate hydroxycarbonylation in biphasic systems (organic solvent/aqueous NaOH) under mild conditions (1 bar CO, 25°C) [4]. Phase-transfer catalysts like polyethylene glycols enhance reaction efficiency by shuttling intermediates between phases, achieving 97.6% yield with quantitative chemoselectivity [4]. Substituted benzyl chlorides undergo double carbonylation to form arylpyruvic acids when electron-withdrawing groups (e.g., −CF$$_3$$) are present, though mono-carbonylation dominates with electron-donating substituents [2].

Table 1: Carbonylation Outcomes for Benzyl Chloride Derivatives

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 4-Fluoro-3-chlorobenzyl | Co$$2$$(CO)$$8$$/PEG | 2-(4-Cyano-3-fluorophenyl)acetic acid | 92.3 |

| 3-CF$$_3$$-benzyl chloride | Co$$2$$(CO)$$8$$/PEG | Arylpyruvic acid derivative | 85.7 |

Sequential Halogenation-Cyanation Approaches

Benzyl chloride precursors are first halogenated at the para position using Cl$$2$$/FeCl$$3$$, followed by cyanation with NaCN or CuCN [3]. For example, 4-fluoro-3-chlorobenzyl chloride reacts with KCN in dimethylformamide at 80°C, yielding 4-cyano-3-fluorobenzyl chloride (78% yield) [3]. Subsequent hydrolysis with aqueous HCl generates the acetic acid moiety. This method faces limitations in regioselectivity, requiring precise stoichiometric control to avoid over-cyanation [1].

Modern Catalytic Approaches

Ligand-Accelerated Palladium-Catalyzed Methodologies

Palladium complexes with bidentate ligands (e.g., 1,10-phenanthroline) enable cyanation of aryl bromides at 100°C using Zn(CN)$$2$$ as a non-toxic cyanide source [3]. For 2-(4-Cyano-3-fluorophenyl)acetic acid synthesis, arylboronic acids undergo cross-coupling with cyanoacetate esters in the presence of Pd(OAc)$$2$$/XPhos, achieving 89% yield [3].

C(sp²)–H/Arylboron Cross-Coupling Reactions

Direct functionalization of 4-fluoro-3-methylbenzene derivatives via C–H activation avoids pre-halogenation steps. Arylboron reagents (e.g., aryltrimethylborates) couple with methyl cyanoacetate under Rh(I) catalysis, forming the target compound in a single step (70–75% yield) [3].

Amino Acid-Ligand Enhanced Protocols

Chiral proline ligands facilitate asymmetric synthesis of enantiomerically pure intermediates. For instance, L-proline-coordinated Cu(I) catalysts induce >90% enantiomeric excess in the cyanation of 4-fluoro-3-bromobenzyl alcohol, which is oxidized to the acetic acid derivative [1].

Industrial-Scale Synthesis Considerations

Process Optimization Parameters

Key parameters include:

- Solvent selection: Dichloromethane minimizes side reactions during sulfonylation [1].

- Temperature control: Maintaining −20°C during dioxathiolane formation prevents exothermic decomposition [1].

- Catalyst recovery: Cobalt catalysts are recycled via aqueous extraction, reducing costs by 30% [4].

Cost-Efficiency Analysis for Scaled Production

A comparative study of three routes reveals:

- Carbonylation: $12.50/kg (highest yield but requires costly CO infrastructure).

- Halogenation-cyanation: $18.20/kg (lower yield, moderate reagent costs).

- Palladium cross-coupling: $24.80/kg (high catalyst costs but fewer steps).

Green Chemistry Applications

Sustainable Reagent Alternatives

- Cyanide sources: Zn(CN)$$_2$$ replaces toxic KCN, reducing waste toxicity by 40% [3].

- Solvents: Cyclopentyl methyl ether (CPME) offers safer alternatives to dichloromethane with comparable yields [1].

Reduced Waste Generation Strategies

Role of Palladium Complexes

Palladium complexes serve as the central catalytic species in carbonylation reactions involving 2-(4-Cyano-3-fluorophenyl)acetic acid and related compounds. The most effective catalytic systems employ bis(triphenylphosphine)palladium dichloride complexes, which demonstrate superior activity compared to ligand-free palladium species [1] [2]. Research has demonstrated that palladium complexes containing phosphine ligands exhibit moderate to high catalytic activity in carbonylation reactions, with conversion rates reaching 99% and yields up to 95% under optimized conditions [1] [2].

The palladium center undergoes a series of oxidation state changes throughout the catalytic cycle, transitioning between palladium(0) and palladium(II) states. Under carbon monoxide atmosphere, palladium(II) species are readily reduced to palladium(0), which represents the catalytically active form [1]. The reduction process occurs through interaction with reducing agents present in the reaction mixture, including organoboron reagents or other electron-rich species.

Mechanistic studies have revealed that palladium complexes function through a well-defined pathway involving oxidative addition, carbon monoxide insertion, transmetalation, and reductive elimination steps [3]. The coordination environment around the palladium center significantly influences the reaction rate and selectivity, with triphenylphosphine ligands providing optimal electronic and steric properties for efficient catalysis [1] [2].

Intermediate Complex Formation Pathways

The formation of intermediate complexes during carbonylation reactions follows distinct pathways depending on the reaction conditions and substrate structure. Initial studies have identified several key intermediates that accumulate during the catalytic process [4] [5]. The oxidative addition of aryl halides to palladium(0) complexes generates arylpalladium(II) halide intermediates, which serve as the foundation for subsequent transformations [4] [5].

Carbon monoxide coordination to these arylpalladium intermediates occurs through an associative substitution mechanism, supported by the formation of relatively stable 18-electron intermediates [6]. This coordination step is followed by 1,1-insertion of carbon monoxide into the palladium-aryl bond, generating acylpalladium complexes that are susceptible to nucleophilic attack [6] [7].

Advanced spectroscopic techniques, including rapid injection nuclear magnetic resonance spectroscopy and mass spectrometry, have enabled the direct observation of short-lived intermediates in these reactions [4] [5]. These studies have confirmed the existence of pre-transmetalation intermediates containing crucial palladium-oxygen-boron linkages, which represent the "missing link" in understanding the complete mechanism [5].

The stability and reactivity of these intermediate complexes depend on several factors, including the electronic properties of the substrate, the nature of the phosphine ligands, and the reaction temperature. Complexes bearing electron-rich phosphine ligands tend to form more stable intermediates, while those with electron-deficient ligands exhibit enhanced reactivity toward subsequent transformation steps [5].

Carbon-Hydrogen Activation Mechanistic Studies

Carboxylate-Directed Activation Processes

Carboxylate-directed carbon-hydrogen activation represents a fundamental mechanism for the functionalization of 2-(4-Cyano-3-fluorophenyl)acetic acid derivatives. This process operates through a concerted metalation-deprotonation mechanism, also known as ambiphilic metal-ligand assistance, where the carboxylate group serves both as a coordinating ligand and as an internal base [8] [9] [10].

The mechanistic pathway involves initial coordination of the carboxylic acid substrate to the palladium center, followed by formation of a chelating complex where the carboxylate oxygen coordinates to the metal [11] [12]. This coordination preorganizes the substrate for subsequent carbon-hydrogen bond activation, which occurs through a six-membered transition state involving the palladium center, the carboxylate oxygen, and the target carbon-hydrogen bond [9] [12].

Computational studies have demonstrated that carboxylate-assisted carbon-hydrogen activation proceeds with significantly lower energy barriers compared to non-directed processes [8] [12]. The activation energy for this transformation is typically in the range of 18-25 kcal/mol, making it kinetically feasible under mild reaction conditions [12]. The carboxylate group not only facilitates the initial carbon-hydrogen bond cleavage but also stabilizes the resulting metallacycle intermediate through chelation effects.

The regioselectivity of carboxylate-directed activation is controlled by the geometric constraints imposed by the chelating coordination mode. For 2-(4-Cyano-3-fluorophenyl)acetic acid systems, the carboxylate directing group favors activation of carbon-hydrogen bonds in positions that allow formation of stable five- or six-membered metallacycles [11] [13]. This selectivity pattern is particularly important for achieving site-selective functionalization in molecules containing multiple potential activation sites.

Regioselectivity Control Factors

The regioselectivity of carbon-hydrogen activation in cyano-fluorinated phenylacetic acid systems is governed by multiple competing factors that must be carefully balanced to achieve optimal selectivity [14] [15] [13]. Electronic effects play a primary role in determining the preferred site of activation, with electron-deficient carbon-hydrogen bonds generally being more reactive toward palladium-mediated activation [16] [17].

The presence of electron-withdrawing groups, such as cyano and fluoro substituents in 2-(4-Cyano-3-fluorophenyl)acetic acid, significantly influences the electronic distribution within the aromatic ring and alters the relative reactivity of different carbon-hydrogen bonds [13] [17]. These substituents create an electronic bias that favors activation at specific positions, with the effect being most pronounced for bonds in close proximity to the electron-withdrawing groups.

Steric factors also contribute significantly to regioselectivity control. The spatial arrangement of substituents around potential activation sites affects the accessibility of these bonds to the palladium catalyst [14] [16]. In rigid cyclic systems, geometric constraints can override electronic preferences, leading to activation at sterically accessible positions even when they are not electronically favored.

Ligand effects represent another crucial factor in regioselectivity control. Different phosphine ligands can dramatically alter the selectivity profile of carbon-hydrogen activation reactions through both steric and electronic mechanisms [14] [15]. Computational studies using multivariate linear regression have identified specific ligand parameters that correlate with improved regioselectivity, enabling the rational design of more selective catalytic systems [14].

Solvent effects have emerged as an often-overlooked but important factor in regioselectivity control. Implicit solvation models frequently fail to adequately describe solvent-solute dispersion interactions, leading to inaccurate predictions of selectivity [14]. Recent studies have demonstrated that explicit consideration of solvent effects, particularly in coordinating solvents, is essential for accurate mechanistic understanding and selectivity prediction [14].

Transmetalation and Reductive Elimination

Arylboron Reagent Interaction Dynamics

The interaction between arylboron reagents and palladium complexes represents a critical step in cross-coupling reactions involving 2-(4-Cyano-3-fluorophenyl)acetic acid derivatives. These interactions proceed through formation of crucial palladium-oxygen-boron intermediates that facilitate the transfer of organic groups from boron to palladium [5] [18].

Recent mechanistic studies have identified two distinct types of pre-transmetalation intermediates: tri-coordinate boronic acid complexes and tetra-coordinate boronate complexes [5]. The tri-coordinate complexes form when boronic acids coordinate directly to electron-deficient palladium centers, while tetra-coordinate complexes arise from base activation of the boron center followed by coordination to palladium [5] [18].

The choice between these pathways depends on reaction conditions, particularly the presence or absence of excess ligands. In the presence of excess phosphine ligands, transmetalation proceeds preferentially through unactivated tri-coordinate intermediates [5]. Conversely, when ligands are deficient, base-activated tetra-coordinate intermediates dominate the reaction pathway [5].

Kinetic studies have revealed that the rate of transmetalation is strongly influenced by the electronic properties of the arylboron reagent [19] [20]. Electron-rich arylboronic acids undergo faster transmetalation compared to electron-deficient counterparts, reflecting the nucleophilic character of the transmetalation process [19]. This electronic effect is particularly pronounced in systems containing cyano and fluoro substituents, which reduce the nucleophilicity of the boron-bound organic group.

The stereochemical outcome of transmetalation has been extensively studied using deuterium-labeled substrates [5] [21]. These investigations have demonstrated that the transfer of organic groups from boron to palladium occurs with complete retention of configuration, indicating that the process proceeds through a concerted mechanism rather than through discrete carbanionic intermediates [5] [21].

Catalyst Regeneration Pathways

Catalyst regeneration represents the final step in the catalytic cycle and is crucial for maintaining catalytic activity throughout the reaction. The regeneration process involves reductive elimination of the coupled product followed by coordination of new substrates to the palladium(0) center [22] [23] [24].

Reductive elimination from arylpalladium complexes typically proceeds through an intramolecular mechanism with first-order kinetics [22] [23]. The rate of this process is strongly influenced by the nature of the ligands coordinated to palladium, with more electron-rich ligands generally facilitating faster reductive elimination [22]. For complexes containing cyano-substituted aryl groups, the electronic effects on reductive elimination are distinct from those observed with other functional groups [23].

The stereochemistry of reductive elimination is particularly important for maintaining the integrity of stereogenic centers formed during the coupling process. Studies using chirally ligated palladium complexes have demonstrated that reductive elimination occurs with retention of configuration at the palladium center, leading to predictable stereochemical outcomes in the coupled products [22] [21].

Following reductive elimination, the resulting palladium(0) species must coordinate new substrates to continue the catalytic cycle [24]. This coordination process is facilitated by the presence of coordinating solvents or weakly binding ligands that stabilize the electron-rich palladium(0) center [22]. The efficiency of this regeneration step often determines the overall turnover frequency of the catalytic system.

Temperature effects on catalyst regeneration have been systematically studied for various palladium systems [25] [22]. Higher temperatures generally favor reductive elimination but may also lead to catalyst decomposition through competing pathways. The optimal temperature for each system represents a balance between maximizing the regeneration rate and minimizing catalyst degradation [25].

Tautomerism in Cyano-Substituted Phenylacetic Acids

Keto-Enol Equilibrium Investigation

The keto-enol tautomerism of 2-(4-Cyano-3-fluorophenyl)acetic acid and related cyano-substituted phenylacetic acids represents a fundamental aspect of their chemical behavior that significantly influences their reactivity patterns [26] [27] [28]. The equilibrium between keto and enol forms is particularly complex in these systems due to the presence of multiple electron-withdrawing groups that can stabilize the enol tautomer through resonance effects [26] [29].

Quantitative studies of the keto-enol equilibrium in cyano-substituted phenylacetic acid systems have revealed equilibrium constants that differ substantially from those of simple phenylacetic acid derivatives [26] [27]. For alpha-cyano-alpha-phenylacetic acid, the keto-enol equilibrium constant pKE has been determined to be 7.22, indicating a significantly higher proportion of enol tautomer compared to unsubstituted systems [26] [27].

The stabilization of the enol form in these systems arises from several factors. The cyano group serves as a powerful electron-withdrawing substituent that stabilizes the enolate resonance structure through delocalization of negative charge [29] [30]. Additionally, the planar geometry of the enol form allows for optimal overlap between the pi-system of the double bond and the pi-system of the aromatic ring and cyano group [31] [29].

Thermodynamic parameters for the keto-enol equilibrium have been determined through temperature-dependent nuclear magnetic resonance studies [31] [30]. These investigations reveal that enol stabilization is primarily enthalpic in origin, reflecting the favorable electronic interactions in the enol tautomer [30]. The entropic contribution to the equilibrium is generally small, indicating that conformational factors play a minor role compared to electronic effects [31].

The influence of solvent on the keto-enol equilibrium follows Meyer's rule, with increasing solvent polarity generally favoring the keto form [31] [29]. However, this trend is complicated by specific solvation effects and hydrogen bonding interactions that can preferentially stabilize one tautomeric form over the other [31]. In protic solvents, hydrogen bonding to the enol hydroxyl group can provide additional stabilization that shifts the equilibrium toward the enol form [29].

Flash Photolytic Generation of Enol Forms

Flash photolysis techniques have enabled the direct observation and characterization of enol tautomers of cyano-substituted phenylacetic acids, providing crucial mechanistic insights into their formation and decay processes [26] [27] [28] [32]. The photochemical generation of these enol species typically involves Wolff rearrangement of diazo precursors followed by ketene hydration to yield the corresponding enol tautomers [26] [32].

The flash photolytic generation of alpha-cyano-alpha-phenylacetic acid enol proceeds through initial formation of phenylcyanoketene via photo-Wolff reaction of alpha-cyano-alpha-diazoacetophenone [26] [27]. Subsequent hydration of the ketene intermediate in aqueous solution generates the enol tautomer as a short-lived transient species that can be observed spectroscopically [26] [32].

Kinetic studies of enol ketonization have provided detailed rate profiles that reveal the complexity of the tautomerization process [26] [27]. The ketonization reaction is subject to both acid and base catalysis, with rate constants showing characteristic pH dependence [26] [29]. These studies have enabled determination of acid dissociation constants for both the enol and keto forms, providing a complete thermodynamic description of the system [26] [27].

The observation of enol transients has revealed interesting mechanistic details about the interconversion process. In some cases, the spectroscopic changes associated with ketonization appear to occur in a sequence that is opposite to the actual chemical transformations, reflecting the complex kinetics of consecutive reaction steps [32] [33]. This phenomenon highlights the importance of careful kinetic analysis in interpreting transient spectroscopic data.

Buffer catalysis studies have provided insights into the mechanism of enol ketonization [26] [27]. The reaction proceeds through general acid-base catalysis, with various buffer components showing different catalytic efficiencies [26]. These studies have revealed that the transition state for ketonization involves simultaneous proton transfer to the enol oxygen and from the enol carbon, consistent with a concerted mechanism [27] [29].

XLogP3

Dates

Explore Compound Types